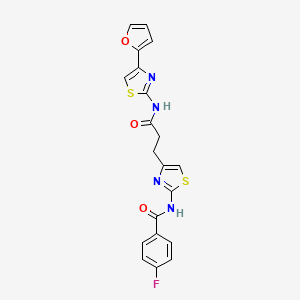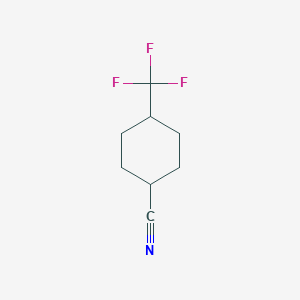
4-(Trifluoromethyl)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C8H10F3N . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)cyclohexanecarbonitrile consists of a cyclohexane ring with a carbonitrile (CN) group and a trifluoromethyl (CF3) group attached .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)cyclohexanecarbonitrile has a molecular weight of 177.17 . It is a liquid at room temperature .Applications De Recherche Scientifique
Organic Synthesis
Cyclohexanecarbonitrile derivatives have been utilized in the synthesis of complex organic molecules. For instance, the stereoselective synthesis of cyclohexanones through double Michael addition of malononitrile to disubstituted pentadienones, catalyzed by quinine, showcases the application of cyclohexanecarbonitrile structures in achieving high diastereoselectivity and enantiomeric excess in cyclohexanone derivatives (Fusco & Lattanzi, 2011).
Materials Science
In materials science, nitrogen-doped carbon nanotubes anchored on graphene substrates have been synthesized from azobis(cyclohexanecarbonitrile), demonstrating its role as a precursor in creating hierarchical nanostructures for applications such as lithium-ion batteries (Sridhar et al., 2015).
Catalysis
Cyclohexanecarbonitrile derivatives have also been explored in catalysis. For example, non-heme iron(II) complexes containing tripodal tetradentate nitrogen ligands have been studied for their application in alkane oxidation catalysis, illustrating the versatility of cyclohexanecarbonitrile structures in facilitating oxidative transformations (Britovsek et al., 2005).
Environmental Science
The identification of novel cycloaliphatic brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the Canadian Arctic beluga underscores the environmental relevance of cyclohexanecarbonitrile derivatives, highlighting the need for monitoring and understanding the impact of such compounds in ecosystems (Tomy et al., 2008).
Polymer Chemistry
Furthermore, cyclohexanecarbonitrile derivatives have been utilized in the synthesis and physical characterization of polymers, such as poly(cyclohexane carbonate), synthesized from CO2 and cyclohexene oxide, showcasing the potential for sustainable polymer production (Koning et al., 2001).
Safety and Hazards
4-(Trifluoromethyl)cyclohexanecarbonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Propriétés
IUPAC Name |
4-(trifluoromethyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPXHDMPBNDCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cyclohexanecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

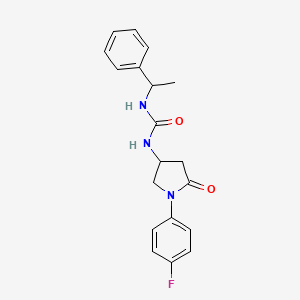


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982539.png)
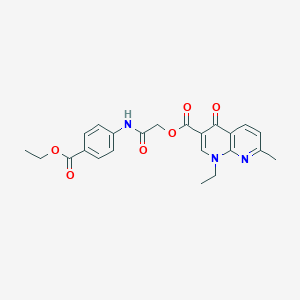
![2,5-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2982542.png)
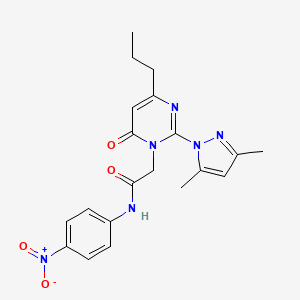
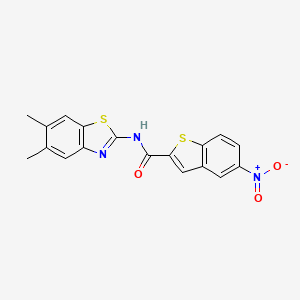
![1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B2982548.png)


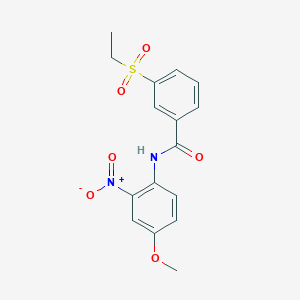
![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2982553.png)
